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Compound of Interest

5-Methoxyindole-3-
Compound Name:
carboxaldehyde

Cat. No.: B080102

A Comprehensive Technical Guide to 5-
Methoxyindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole-3-carboxaldehyde is a pivotal heterocyclic building block in the fields of
medicinal chemistry and organic synthesis. Its indole core, functionalized with a methoxy group
and an aldehyde, provides a versatile scaffold for the development of novel therapeutic agents
and complex organic molecules. This document serves as an in-depth technical guide,
consolidating the known physical, chemical, and biological properties of 5-Methoxyindole-3-
carboxaldehyde. It includes structured data tables, detailed experimental protocols, and
visualizations of relevant biological pathways and synthetic workflows to support advanced
research and development.

Chemical and Physical Properties

5-Methoxyindole-3-carboxaldehyde is a stable, crystalline solid at room temperature. The
electron-donating methoxy group at the 5-position influences the electron density of the indole
ring, enhancing its reactivity, particularly in electrophilic substitution reactions.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b080102?utm_src=pdf-interest
https://www.benchchem.com/product/b080102?utm_src=pdf-body
https://www.benchchem.com/product/b080102?utm_src=pdf-body
https://www.benchchem.com/product/b080102?utm_src=pdf-body
https://www.benchchem.com/product/b080102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

ble 1: Physical and Chemical :

Property Value Source(s)
Molecular Formula C10HoNO:2 [1]
Molecular Weight 175.18 g/mol [2]
Yellowish to reddish or beige
Appearance _
crystalline powder
Melting Point 179-183 °C [2]
Boiling Point ~306.47 °C (estimated) N/A

- Insoluble in water; Soluble in
Solubility ] ] N/A
DMSO and dimethylformamide

pKa ~15.21 (predicted) N/A

» Stable under cool, dry, dark
Stability - ) N N/A
conditions. Air sensitive.

ble 2: Chemical Identif;

Identifier Value Source(s)

5-methoxy-1H-indole-3-

IUPAC Name [1]
carbaldehyde

CAS Number 10601-19-1
3-Formyl-5-methoxyindole, 5-

Synonyms .
Methoxyindolyl-3-aldehyde
TUWARWGEOHQXCO-

InChl Key
UHFFFAOYSA-N

SMILES COclccc2[nH]cc(C=0)c2c1

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 5-Methoxyindole-
3-carboxaldehyde. While comprehensive, assigned public data is limited, the expected
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spectral features are outlined below based on the compound's structure.

Table 3: Key Spectroscopic Features

Technique

Feature

Expected Characteristics

1H NMR

Aromatic Protons, Aldehyde
Proton, Methoxy Protons, N-H

Proton

Signals expected in the
aromatic region (o 7-8 ppm), a
distinct singlet for the aldehyde
proton (& ~10 ppm), a sharp
singlet for the methoxy group
(® ~3.8-3.9 ppm), and a broad
singlet for the indole N-H.

13C NMR

Carbonyl Carbon, Aromatic

Carbons, Methoxy Carbon

The aldehyde carbonyl carbon
should appear significantly
downfield (6 >180 ppm).
Aromatic carbons will resonate
in the & 100-160 ppm range,
with the methoxy-substituted
carbon appearing further
downfield. The methoxy
carbon signal is expected

around 6 55-56 ppm.

FTIR (KBr)

N-H Stretch, C-H
(aromatic/aliphatic) Stretch,
C=0 Stretch, C=C Stretch, C-
O Stretch

A broad peak around 3100-
3300 cm~1 for N-H stretching.
Aromatic C-H stretching just
above 3000 cm™1. A strong,
sharp absorption for the
aldehyde C=0 stretch around
1640-1680 cm~1. Aromatic
C=C stretching in the 1450-
1600 cm~1 region. C-O
stretching for the methoxy

group around 1030-1250 cm™1,

Mass Spec. (ESI)

Molecular lon Peak [M+H]*

Expected at m/z = 176.07
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Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-

rich indoles, providing a reliable route to 5-Methoxyindole-3-carboxaldehyde.[3]

Materials:

5-Methoxyindole

Anhydrous N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCIs)

Ice

Sodium hydroxide (NaOH) solution

Ethanol (for recrystallization)

Procedure:

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer
and dropping funnel, cool anhydrous DMF in an ice-salt bath. Slowly add POCIs dropwise
while maintaining the temperature below 5-10°C. Stir for 30 minutes to form the Vilsmeier
reagent (a chloroiminium salt).[3]

Reaction with 5-Methoxyindole: Dissolve 5-methoxyindole in a minimal amount of anhydrous
DMF. Add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature
below 10°C.[3]

Reaction Progression: After the addition is complete, allow the mixture to warm to room
temperature and then heat to approximately 75°C for several hours. The reaction should be
monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. Make the
solution alkaline (pH 8-9) by the slow addition of an agueous NaOH solution. This will
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precipitate the crude product.[3][4]

« Purification: Collect the precipitate by filtration and wash thoroughly with cold water. The
crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to
yield pure 5-Methoxyindole-3-carboxaldehyde.[3]

Quality Control & Analysis

High-Performance Liquid Chromatography (HPLC):

Column: C18 reverse-phase column.

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or
formic acid).

Detection: UV detector at a wavelength between 254-300 nm.

Purpose: To determine the purity of the synthesized compound. A single sharp peak
indicates high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) or deuterated chloroform (CDCIs).
e Procedure: Dissolve a small sample (5-10 mg) in ~0.6 mL of the deuterated solvent.

e Analysis: Acquire *H and 3C NMR spectra to confirm the chemical structure. The resulting
shifts and coupling constants should be consistent with the structure of 5-Methoxyindole-3-
carboxaldehyde.

Biological Significance and Applications

5-Methoxyindole-3-carboxaldehyde is a crucial intermediate in the synthesis of a wide range
of biologically active molecules. Its structural similarity to neurotransmitters like serotonin
makes it a valuable starting material for compounds targeting the central nervous system.

A significant application is in the development of inhibitors for Tryptophan 2,3-dioxygenase
(TDO), an enzyme implicated in cancer's ability to evade the immune system.[2]
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Tryptophan 2,3-Dioxygenase (TDO) Pathway in Cancer
Immune Evasion

TDO is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway,
which degrades the essential amino acid tryptophan.[5][6] Many tumors overexpress TDO,
leading to two primary immunosuppressive effects within the tumor microenvironment:

o Tryptophan Depletion: The depletion of tryptophan starves effector T cells, leading to their
anergy (inactivation) and apoptosis (programmed cell death).[5]

e Kynurenine Accumulation: The metabolic product, kynurenine, and its derivatives actively
promote the differentiation of regulatory T cells (Tregs) and suppress the function of dendritic
cells and effector T cells.[6]

By inhibiting TDO, the tumor microenvironment can be shifted from an immunosuppressive to
an immunostimulatory state, enhancing the efficacy of the host's anti-tumor immune response
and synergizing with other immunotherapies like checkpoint inhibitors.[6] Compounds derived
from 5-Methoxyindole-3-carboxaldehyde are being investigated for this purpose.

Mandatory Visualizations
Diagram 1: General Synthetic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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